![molecular formula C16H8Cl2N2O B2619448 (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile CAS No. 1384245-62-8](/img/structure/B2619448.png)
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCBBO, and it has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
DCBBO exerts its biological activities through various mechanisms of action. In anticancer studies, DCBBO has been found to induce apoptosis and inhibit cell proliferation. In antifungal studies, DCBBO has been found to inhibit the growth of fungal cells by disrupting their cell membranes. In herbicidal studies, DCBBO has been found to inhibit photosynthesis in weed species.
Biochemical and Physiological Effects:
DCBBO has been found to have various biochemical and physiological effects. In anticancer studies, DCBBO has been found to induce DNA damage and inhibit the expression of various oncogenes. In antifungal studies, DCBBO has been found to disrupt the fungal cell membrane and inhibit the synthesis of ergosterol. In herbicidal studies, DCBBO has been found to inhibit photosynthesis and reduce the chlorophyll content in weed species.
Advantages and Limitations for Lab Experiments
DCBBO has several advantages and limitations for lab experiments. One advantage is its potent biological activity, which makes it a valuable tool for studying various biological processes. Another advantage is its ease of synthesis, which allows for large-scale production. However, one limitation is its potential toxicity, which requires careful handling and storage. Another limitation is its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on DCBBO. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Another direction is to investigate its mechanism of action in more detail, particularly in relation to its effects on cellular signaling pathways. Additionally, further studies are needed to evaluate its safety and efficacy in vivo and to optimize its formulation for clinical use. Finally, DCBBO has potential applications in material science, and future research could explore its use as a fluorescent probe or in other applications.
Synthesis Methods
DCBBO can be synthesized through a variety of methods, including the reaction of 2,4-dichlorobenzonitrile with 2-aminobenzoxazole in the presence of a base. Another method involves the reaction of 2,4-dichlorobenzaldehyde with 2-aminobenzoxazole in the presence of a base and a catalyst.
Scientific Research Applications
DCBBO has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, DCBBO has been found to exhibit anticancer, antifungal, and antibacterial properties. In agriculture, DCBBO has been found to have herbicidal activity against various weed species. In material science, DCBBO has been studied for its potential use as a fluorescent probe.
properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O/c17-12-6-5-10(13(18)8-12)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPQYUZKDFRVJI-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile |
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